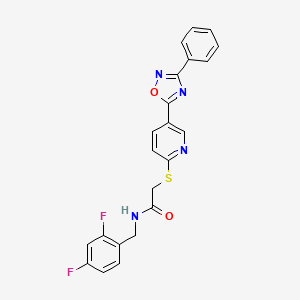

N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring at the 5-position. The thioacetamide linker bridges the pyridine moiety to a 2,4-difluorobenzyl group. This structure combines pharmacophoric elements known for bioactivity: the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the difluorobenzyl group contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O2S/c23-17-8-6-15(18(24)10-17)11-25-19(29)13-31-20-9-7-16(12-26-20)22-27-21(28-30-22)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPCIMMZKXEYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NCC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a difluorobenzyl moiety, an oxadiazole ring, and a pyridine derivative. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-oxadiazole moiety. These compounds have demonstrated activity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 92.4 | |

| CaCo-2 (Colon adenocarcinoma) | 90.0 | |

| 3T3-L1 (Mouse embryo) | 85.0 |

The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that derivatives of 1,2,4-oxadiazole exhibit significant antibacterial and antifungal activities:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant activity |

These findings suggest that the compound could be developed further as a therapeutic agent against infections.

Anti-inflammatory Activity

In vitro studies have indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced significantly by its structural components:

- Difluorobenzyl Group : Enhances lipophilicity and may improve cellular uptake.

- Oxadiazole Ring : Known for diverse biological activities; contributes to anticancer properties.

- Pyridine Derivative : Potentially involved in receptor interactions and enzyme inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the oxadiazole framework. These derivatives were tested against multiple cancer cell lines using MTT assays to determine their cytotoxicity:

Study Results

In a comparative study of several derivatives:

- Compound A (similar structure) showed an IC50 value of 50 µM against HeLa cells.

- Compound B exhibited selective cytotoxicity with an IC50 of 30 µM against colon cancer cells.

These results underline the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Thiadiazole and Oxadiazole Derivatives

Several compounds share structural motifs with the target molecule, particularly in the heterocyclic core and thioacetamide linkage. Key comparisons include:

Key Observations :

- Heterocyclic Core : The target’s pyridine-oxadiazole hybrid distinguishes it from thiadiazole-based analogs (e.g., 5e, 27), which typically exhibit lower thermal stability (melting points: 132–170°C ). Oxadiazole derivatives like PSN375963 prioritize GPCR interactions, whereas thiadiazoles (e.g., 5e) are associated with antimicrobial activity .

- Substituent Effects: The 2,4-difluorobenzyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated) compared to non-fluorinated benzyl derivatives (e.g., 5h, logP ~2.8 ). Fluorination may improve blood-brain barrier penetration relative to chlorinated analogs (e.g., 5j, 5e) .

- Thioacetamide Linker : The thioether (-S-) in the target compound and analogs (e.g., 27, 5e) improves resistance to enzymatic hydrolysis compared to oxygen-based linkers, as seen in pteridine derivatives (e.g., 12) .

Critical Analysis of Structural and Functional Divergence

- Advantages Over Thiadiazoles : The 1,2,4-oxadiazole ring in the target compound offers superior metabolic stability compared to 1,3,4-thiadiazoles (e.g., 5e–5m), which are prone to oxidative degradation .

- Limitations vs. Triazole Derivatives : Triazole-containing analogs (e.g., 573705-89-2 ) exhibit broader solubility profiles due to increased hydrogen-bonding capacity, whereas the target’s fluorinated benzyl group may limit aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.